N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothienopyrimidine core substituted with a sulfanylacetamide side chain. The 2-bromo-4,6-difluorophenyl group at the acetamide nitrogen and the prop-2-en-1-yl (allyl) group at position 3 of the pyrimidine ring define its structural uniqueness.
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF2N3O2S2/c1-2-7-27-20(29)17-12-5-3-4-6-15(12)31-19(17)26-21(27)30-10-16(28)25-18-13(22)8-11(23)9-14(18)24/h2,8-9H,1,3-7,10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDIISYNXPGQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)F)F)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the benzothieno[2,3-d]pyrimidine core.
Attachment of the 2-bromo-4,6-difluorophenyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This involves the reaction of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: C21H18BrF2N3O2S2
- Molecular Weight: 526.4 g/mol
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core linked to a bromo-difluorophenyl acetamide moiety. This unique structure is pivotal for its biological activity and chemical reactivity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Activity
Research indicates potential anticancer properties through modulation of key signaling pathways involved in cell proliferation and apoptosis. The compound may interact with specific molecular targets such as kinases or receptors associated with cancer progression.
Medicinal Chemistry
The compound is being explored as a therapeutic agent for various diseases due to its unique structural features and biological activities. Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
Material Science
N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can serve as a building block in the synthesis of novel materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Halogen Effects: Bromine and fluorine atoms enhance lipophilicity and influence binding via halogen bonding. The difluorophenyl group in the target compound may improve metabolic stability compared to mono-halogenated analogs .
- Allyl vs.
- Sulfamoyl vs.
Bioactivity Correlation
For instance:
- Bromophenyl-substituted analogs (e.g., ) may target kinases or DNA repair enzymes due to halogen-mediated interactions.
- Sulfamoyl-containing derivatives (e.g., ) could exhibit enhanced solubility, making them candidates for oral administration.
- The allyl group in the target compound might confer reactivity toward cysteine residues in enzymes, analogous to covalent kinase inhibitors .
Structural Validation and Crystallography
The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic refinement ensures accurate determination of bond lengths, angles, and conformational details . For example, the hexahydrobenzothienopyrimidine core in these compounds adopts a boat conformation, stabilized by intramolecular hydrogen bonds . Substituents like the allyl group may induce slight distortions in the core geometry, affecting packing efficiency .
Biological Activity
Overview
N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure includes elements such as bromine, fluorine, sulfur, and nitrogen, which contribute to its biological activity. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
| Molecular Formula | C20H18BrF2N3O2S2 |
| Molecular Weight | 500.4 g/mol |
| InChI Key | YHEIBMFCSMXYAP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in critical biological pathways. For instance:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown inhibitory effects on DHFR, which is crucial in nucleotide synthesis and cell proliferation .
- Tyrosine Kinases : The compound may also target various tyrosine kinases implicated in cancer progression .
Anticancer Activity
Research indicates that N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to modulate cancer cell growth and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Preliminary data suggest that the compound may possess antimicrobial activity against several bacterial strains. This property is particularly relevant given the rising concern over antibiotic resistance .
Case Studies
- Study on Anticancer Efficacy : A study published in 2019 screened a library of compounds for anticancer activity and identified this compound as a potential candidate due to its ability to inhibit growth in multicellular spheroids of cancer cells .
- Inhibition of Kinase Activity : Another study highlighted the effectiveness of similar benzothieno-pyrimidine derivatives in inhibiting tyrosine kinases associated with tumor growth and metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
